Compound Description: PF-04991532 is a hepatoselective glucokinase activator investigated for the treatment of type 2 diabetes mellitus. [ [, , ] ] It shows preferential activity in hepatocytes compared to pancreatic β-cells, aiming to minimize systemic hypoglycemic effects. [ [] ] Studies indicate that PF-04991532 is a substrate for hepatic uptake via organic anion transporting polypeptides (OATPs), contributing to its liver targeting. [ [, ] ] In preclinical diabetic animal models, PF-04991532 effectively lowered fasting and postprandial glucose without inducing hypoglycemia. [ [] ] Human studies revealed that PF-04991532 undergoes moderate metabolic elimination, primarily through acyl glucuronidation, amide bond hydrolysis, and CYP3A4-mediated cyclopentyl ring oxidation. [ [, ] ]
Relevance: PF-04991532 shares the cyclopentyl and trifluoromethyl moieties with 2-Cyclopentyl-6-(trifluoromethyl)morpholine. Notably, PF-04991532 is metabolized through cyclopentyl ring oxidation, highlighting the potential metabolic vulnerability of this structural feature also present in 2-Cyclopentyl-6-(trifluoromethyl)morpholine. [ [, ] ]
Compound Description: This compound serves as a precursor for the synthesis of APD334. [ [] ] A scalable two-step process has been developed for its preparation from commercially available and inexpensive starting materials. [ [] ]
Relevance: This compound shares the cyclopentyl and trifluoromethylbenzene core structure with 2-Cyclopentyl-6-(trifluoromethyl)morpholine. The presence of a chloromethyl group instead of the morpholine ring in 2-Cyclopentyl-6-(trifluoromethyl)morpholine highlights a potential synthetic pathway, possibly involving the reaction of 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene with an appropriate amino alcohol to form the morpholine ring. [ [] ]
Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [ [] ] This compound has demonstrated the ability to reduce Mcl-1 levels in a concentration-dependent manner. [ [] ] Combining Analog 24 with the Bcl-2/Bcl-xL/Bcl-w inhibitor navitoclax showed synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines. [ [] ]
Relevance: Although Analog 24 doesn't share direct structural similarities with 2-Cyclopentyl-6-(trifluoromethyl)morpholine, it provides insight into the potential of targeting specific kinases (like CDK5) for therapeutic applications. This knowledge can be valuable when exploring the potential biological activity of 2-Cyclopentyl-6-(trifluoromethyl)morpholine, prompting investigations into its potential interactions with various kinases. [ [] ]
Compound Description: 5a is a potent and orally bioavailable RORγt inverse agonist. [ [] ] It exhibits strong inhibitory activity against RORγt and demonstrates favorable pharmacokinetic properties. [ [] ] Studies in a human whole-blood assay and a mouse IL-18/23-induced cytokine expression model revealed that 5a robustly and dose-dependently inhibits IL-17A production. [ [] ]
Relevance: While 5a doesn't have direct structural similarities with 2-Cyclopentyl-6-(trifluoromethyl)morpholine, its development highlights the importance of optimizing pharmacokinetic properties for oral bioavailability. This information could be valuable when assessing the potential of 2-Cyclopentyl-6-(trifluoromethyl)morpholine as a drug candidate, prompting investigations into its absorption, distribution, metabolism, and excretion (ADME) characteristics. [ [] ]
Compound Description: Compound 31 is a potent and selective inhibitor of Vps34, a lipid kinase involved in vesicle trafficking and autophagy. [ [] ] It exhibits exquisite selectivity for Vps34 over other PI3Ks. [ [] ] X-ray crystallography studies have revealed that the specific molecular features of the morpholine group in Compound 31 contribute to its selectivity against class I PI3Ks. [ [] ] The compound displays suitable in vivo pharmacokinetic parameters in mice and effectively inhibits Vps34 activity upon acute administration. [ [] ]
Relevance: Compound 31, containing a trifluoromethyl-substituted morpholine ring, provides crucial insights into the structure-activity relationship of this pharmacophore. Its potent and selective Vps34 inhibitory activity highlights the potential of the morpholine ring, which is also present in 2-Cyclopentyl-6-(trifluoromethyl)morpholine, for biological activity and target specificity. [ [] ]
Compound Description: This morpholine derivative is reported as a potential treatment for cerebrovascular disorders and cerebral aging. [ [] ] It is also suggested as a treatment for ischemic syndromes associated with oxygen deficiency and impaired noradrenergic neurotransmission. [ [] ]
Relevance: This compound highlights the potential therapeutic utility of morpholine-containing structures in addressing neurological conditions. While not directly structurally related to 2-Cyclopentyl-6-(trifluoromethyl)morpholine, it emphasizes the broader context of morpholine derivatives in medicinal chemistry, suggesting potential avenues for investigating the biological activities of 2-Cyclopentyl-6-(trifluoromethyl)morpholine, particularly in the realm of neurological disorders. [ [] ]
Ar-SCF3 compounds
Relevance: While not directly containing the morpholine ring, the Ar-SCF3 class of compounds shares the trifluoromethyl moiety with 2-Cyclopentyl-6-(trifluoromethyl)morpholine. The research on Ar-SCF3 synthesis highlights the importance of the trifluoromethyl group in modulating the physicochemical properties and biological activity of molecules. [ [] ] This information can be used to understand how the trifluoromethyl group might influence the properties of 2-Cyclopentyl-6-(trifluoromethyl)morpholine and guide further investigation into its potential applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.